molecular formula C17H18Cl3NO2 B14663998 4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline CAS No. 38766-73-3

4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline

Cat. No.: B14663998
CAS No.: 38766-73-3
M. Wt: 374.7 g/mol
InChI Key: DDXOVYVCIGMZCX-UHFFFAOYSA-N
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Description

4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline is an organic compound characterized by its complex structure, which includes methoxy, trichloro, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 2,2,2-trichloro-1-(4-ethoxyphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Compounds with nucleophilic groups replacing the trichloro group.

Scientific Research Applications

4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-(3-chlorophenyl)ethyl)aniline
  • 4-methoxy-N-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)aniline
  • 4-methoxy-N-(2,2,2-trichloro-1-(2-furylmethyl)ethyl)aniline

Uniqueness

4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

38766-73-3

Molecular Formula

C17H18Cl3NO2

Molecular Weight

374.7 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline

InChI

InChI=1S/C17H18Cl3NO2/c1-3-23-15-8-4-12(5-9-15)16(17(18,19)20)21-13-6-10-14(22-2)11-7-13/h4-11,16,21H,3H2,1-2H3

InChI Key

DDXOVYVCIGMZCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)OC

Origin of Product

United States

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